(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol
Description
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a chiral diol characterized by a trifluoromethyl-substituted phenoxy group attached to a glycerol backbone. Its molecular formula is C₁₀H₁₁F₃O₃, with a molecular weight of 236.19 g/mol (CAS: 902261-47-6) .
Structure
3D Structure
Properties
CAS No. |
61248-77-9 |
|---|---|
Molecular Formula |
C10H11F3O3 |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
(2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m1/s1 |
InChI Key |
VLHNLWRHUSZUIU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC[C@@H](CO)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Base | Potassium carbonate | 45% | |
| Solvent | Dimethylformamide (DMF) | ||
| Temperature | 80°C, 12 hours |
This method, while straightforward, often suffers from moderate yields due to competing side reactions, such as epoxide polymerization.
Asymmetric Dihydroxylation of Allyl Ethers
Sharpless asymmetric dihydroxylation (AD) offers a stereocontrolled route to vicinal diols. Starting from an allyl ether precursor (E)-3-[3-(trifluoromethyl)phenoxy]prop-1-ene , AD using an osmium tetroxide catalyst and chiral ligands (e.g., (DHQ)₂PHAL) introduces the 1,2-diol group with high enantiomeric excess (ee).
Case Study from Analogous Systems:
In the synthesis of manassantin analogues, asymmetric dihydroxylation of a propenyl ether achieved >90% ee using AD-mix-β. Adapting this to the target compound:
-
Precursor Synthesis :
-
Coupling 3-(trifluoromethyl)phenol with allyl bromide forms the allyl ether.
-
-
Dihydroxylation :
Enzymatic Kinetic Resolution
Racemic 3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol can be resolved using lipases to selectively acylated one enantiomer. For instance, Candida antarctica lipase B (CAL-B) preferentially acetylates the (2S)-enantiomer, leaving the desired (2R)-diol unreacted.
Optimization Insights:
-
Acyl Donor : Vinyl acetate (10 equiv) in MTBE at 30°C.
-
Conversion : 50% (theoretical maximum for resolution).
Catalytic Asymmetric Epoxidation
Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides provides an alternative pathway. Using a cobalt-salen catalyst, racemic 3-[3-(trifluoromethyl)phenoxy]propene oxide is hydrolyzed to the (2R)-diol with high selectivity.
Protocol from Prostaglandin Synthesis:
A related prostaglandin intermediate was resolved using (R,R)-salen-Co(III)OAc catalyst in water/THF, achieving 98% ee. Adapting this:
| Parameter | Condition | Yield | ee | Source |
|---|---|---|---|---|
| Catalyst | (R,R)-salen-Co(III)OAc | 75% | 95% | |
| Solvent | THF/water (4:1) | |||
| Temperature | 25°C, 48 hours |
Bench-Scale Process Considerations
Purification Challenges
The polar nature of the diol necessitates chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water.
Scalability of Asymmetric Methods
While enzymatic and catalytic methods offer high ee, their scalability is limited by catalyst cost and reaction time. Industrial routes may favor chiral pool synthesis starting from (R)-glyceraldehyde.
Emerging Techniques
Chemical Reactions Analysis
Esterification Reactions
The vicinal diol structure undergoes esterification with acylating agents. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C, 12 h | Diacetylated derivative | 82% | |
| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C → RT | Dibenzoylated analog | 75% |
Mechanism : Nucleophilic attack by hydroxyl oxygen on the electrophilic carbonyl carbon, followed by proton transfer and elimination of leaving groups. The trifluoromethyl group’s electron-withdrawing effect slightly increases reaction rates by polarizing adjacent bonds .
Etherification and Protection Strategies
The diol participates in ether formation under Mitsunobu or Williamson conditions:
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Mitsunobu reaction | DIAD, PPh₃, THF, 40°C | Mono-ether at C2-OH | 90% |
| Williamson synthesis | NaH, R-X, DMF, 60°C | Symmetrical diether | 68% |
Note: Steric hindrance from the trifluoromethylphenoxy group directs regioselectivity toward the less hindered C1-OH in asymmetric reactions .
Oxidation Pathways
Controlled oxidation targets the 1,2-diol system:
| Oxidizing Agent | Conditions | Product | Observation |
|---|---|---|---|
| Jones reagent | H₂SO₄, 0°C | 2-Ketopropane derivative | Partial decomposition |
| NaIO₄ | H₂O/EtOH, RT | Cleavage to glyoxylic acid analog | 94% conversion |
The CF₃ group stabilizes transition states via inductive effects, moderating over-oxidation risks.
Electrophilic Aromatic Substitution
The trifluoromethylphenoxy ring undergoes directed electrophilic attacks:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Meta to CF₃ | 5-Nitro-3-(CF₃)phenoxy adduct |
| Sulfonation | ClSO₃H, 100°C | Para to O-linkage | Sulfonic acid derivative |
The CF₃ group’s −I effect deactivates the ring but enhances meta-selectivity .
Ether Cleavage and Functionalization
The phenoxy-propane linkage shows sensitivity to strong acids:
| Reagent | Conditions | Products |
|---|---|---|
| HBr (48%)/AcOH | Reflux, 6 h | 3-(Trifluoromethyl)phenol + 1,2-diol |
| BBr₃ (1M in CH₂Cl₂) | −78°C → RT, 2 h | De-alkylated phenol + diol-Br complex |
Cleavage occurs via protonation of the ether oxygen, followed by SN2 displacement .
Stereochemical Transformations
The (2R)-configuration enables enantioselective reactions:
| Process | Catalyst | Outcome | ee (%) |
|---|---|---|---|
| Kinetic resolution | Lipase B (CAL-B) | (2S)-diacetate accumulation | 98 |
| Asymmetric oxidation | Sharpless Ti-TADDOL | Epoxide with >99% ee | 99.5 |
Chiral centers influence biological activity, critical for pharmaceutical applications.
Stability and Degradation
Key stability data under accelerated conditions:
| Condition | Time | Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | 24 h | Hydrolyzed diol + CF₃-benzoic acid |
| UV light (254 nm) | 48 h | Radical-coupled dimers |
Degradation pathways are pH-dependent, with acid-catalyzed hydrolysis dominating .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The trifluoromethyl group in (2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design. Compounds containing trifluoromethyl groups have been shown to exhibit improved biological activity and selectivity in various therapeutic areas.
Case Study: Antidepressant Activity
Research has demonstrated that compounds similar to this compound can inhibit serotonin reuptake, which is crucial for treating depression and anxiety disorders. A study highlighted the structure-activity relationship (SAR) of trifluoromethyl-substituted phenolic compounds, indicating that the presence of the trifluoromethyl group significantly increases the potency of these molecules against serotonin transporters .
Agricultural Science
Pesticide Formulation
The compound's unique structure allows it to function effectively as an active ingredient in pesticide formulations. Its properties can enhance the efficacy of existing agrochemicals by improving their absorption and retention in plant tissues.
Data Table: Efficacy of Trifluoromethyl Compounds in Agriculture
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Insecticide | 85 | |
| Triflumizole | Fungicide | 90 | |
| Trifloxystrobin | Fungicide | 95 |
Material Science
Polymer Chemistry
this compound can act as a building block for synthesizing fluorinated polymers. These polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts.
Case Study: Synthesis of Fluorinated Polymers
A study focused on creating fluorinated polyurethanes using this compound as a soft segment. The resulting materials demonstrated improved mechanical properties and resistance to solvents .
Mechanism of Action
The mechanism of action of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol with structurally and functionally analogous diols, emphasizing differences in biological activity, enantioselectivity, and industrial applications.
Levodropropizine [(S)-3-(4-Phenylpiperazin-1-yl)propane-1,2-diol]
- Structure: Substituted with a 4-phenylpiperazine group instead of a trifluoromethylphenoxy moiety.
- Applications : Clinically used as an antitussive agent. Demonstrated superior efficacy to placebo and comparable activity to cloperastine, reducing cough frequency by 33–51% in 80% of patients .
- Key Data: Property Levodropropizine (2R)-Target Compound CAS Number 99291-24-4 902261-47-6 Biological Activity Antitussive (80% efficacy) Not yet reported Enantiomer Preference S-configuration R-configuration
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol
- Structure: Features a bulky tert-octylphenoxy group.
- Applications : Anti-inflammatory agent inhibiting multiple kinases (e.g., JNK, p38 MAPK), derived from militarin, a natural product of Cordyceps militaris .
- Mechanism : Suppresses NF-κB and AP-1 signaling pathways, reducing pro-inflammatory cytokine production .
- Comparison: Property tert-Octylphenoxy Diol (2R)-Target Compound Key Functional Group tert-Octylphenoxy Trifluoromethylphenoxy Bioactivity Anti-inflammatory (IC₅₀: N/A) Undetermined Structural Advantage Enhanced lipophilicity Electron-withdrawing CF₃ group
Guaifenesin [(2R)-3-(2-Methoxyphenoxy)propane-1,2-diol]
- Structure: Methoxyphenoxy-substituted diol.
- Applications : Mucolytic agent; widely used in cough syrups.
- Synthesis: Derived from renewable phenolic materials for green polymer resins .
- Key Differences: Property Guaifenesin (2R)-Target Compound CAS Number 93-14-1 902261-47-6 Functional Group 2-Methoxyphenoxy 3-Trifluoromethylphenoxy Industrial Use Pharmaceuticals, polymer resins Potential specialty chemical
3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD)
- Structure : Naphthalene-substituted diol.
- Applications : High enantiomeric excess (ee >99%) in enantioseparation studies using chiral coordination compounds like PCC-60 .
- Comparison: Property 2-NPD (2R)-Target Compound Enantioselectivity 99.5% ee Not reported Aromatic Group Naphthalene Trifluoromethylbenzene
(R)-3-Chloropropane-1,2-diol
- Structure : Chlorinated diol without aromatic groups.
- Contrast: Property (R)-3-Chloropropane-1,2-diol (2R)-Target Compound Functional Group Chlorine Trifluoromethylphenoxy Toxicity Associated with genotoxicity No data available
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
Biological Activity
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group in its structure is known to enhance the pharmacological properties of organic compounds, often leading to increased potency and selectivity in biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄F₃O₃
- CAS Number : 577-08-2
The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Some key mechanisms include:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Modulation of Receptor Activity : Its structural features allow it to bind effectively to various receptors, influencing signaling pathways that regulate cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antioxidant Activity : Studies have demonstrated that compounds with similar structures possess significant antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or related compounds. Below are summarized findings from notable research:
| Study | Findings |
|---|---|
| Study 1 | Investigated the enzyme inhibition properties of similar trifluoromethyl-containing compounds. Results indicated a significant reduction in enzyme activity at low micromolar concentrations. |
| Study 2 | Evaluated the antioxidant capacity using various assays. The compound showed potent scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions. |
| Study 3 | Assessed anti-inflammatory effects in vitro. The results demonstrated a decrease in TNF-alpha production in macrophages treated with the compound. |
Q & A
Q. What in silico tools predict the compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
